REACTION_CXSMILES
|
C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH2:12]([SH:16])[CH:13]([SH:15])[CH3:14].[CH3:17][C:18](=[CH:20][CH2:21][CH2:22][C:23](=[CH:25][CH:26]=O)[CH3:24])[CH3:19]>C1CCCCC1>[CH3:24][C:23]([CH2:22][CH2:21][CH:20]=[C:18]([CH3:19])[CH3:17])=[CH:25][CH:26]1[S:15][CH:13]([CH3:14])[CH2:12][S:16]1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
C(C(C)S)S
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
CC(C)=CCCC(C)=CC=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)=CCCC(C)=CC=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 100 ml reaction flask
|
Type
|
CUSTOM
|
Details
|
equipped with spin bar
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
heating mantle
|
Type
|
TEMPERATURE
|
Details
|
the reaction mass is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
refluxed for a period of 10 hours
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
while removing
|
Type
|
CUSTOM
|
Details
|
water of reaction
|
Type
|
TEMPERATURE
|
Details
|
After the 10 hour reflux period
|
Duration
|
10 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mass is cooled
|
Type
|
CUSTOM
|
Details
|
transferred to a separatory funnel
|
Type
|
WASH
|
Details
|
The reaction mass is then washed with one 50 ml portion of saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over anhydrous sodium sulfate and filtration
|
Type
|
DISTILLATION
|
Details
|
The resulting filtrate is distilled on a Microvigreux column
|
Type
|
CUSTOM
|
Details
|
yielding the following fractions
|
Name
|
|
Type
|
|
Smiles
|
CC(=CC1SCC(S1)C)CCC=C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |